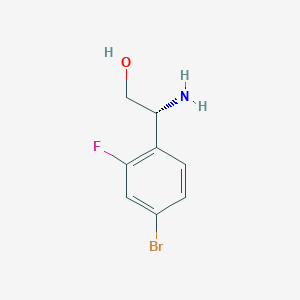

(r)-2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol

Description

(R)-2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol is a chiral amino alcohol featuring a phenyl ring substituted with bromine (Br) at the para-position (C4) and fluorine (F) at the ortho-position (C2). The compound’s stereocenter at the C2 position (R-configuration) renders it enantiomerically pure, a critical attribute for applications in asymmetric synthesis or pharmaceutical intermediates.

Properties

Molecular Formula |

C8H9BrFNO |

|---|---|

Molecular Weight |

234.07 g/mol |

IUPAC Name |

(2R)-2-amino-2-(4-bromo-2-fluorophenyl)ethanol |

InChI |

InChI=1S/C8H9BrFNO/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1 |

InChI Key |

GSJWPPAAQIQVCB-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Br)F)[C@H](CO)N |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 4-Bromo-2-fluoroacetophenone Derivatives

A common approach involves reductive amination of 4-bromo-2-fluoroacetophenone. The ketone is condensed with ammonia or amines to form an imine intermediate, which is subsequently reduced to the amino alcohol.

Procedure :

- Imine Formation : 4-Bromo-2-fluoroacetophenone reacts with ammonium acetate in ethanol under reflux to form the corresponding imine.

- Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) reduces the imine to the amino alcohol.

- Resolution : Chiral chromatography or enzymatic resolution separates enantiomers.

Yield and Selectivity :

Asymmetric Catalytic Hydrogenation

Chiral ruthenium or iridium catalysts enable direct asymmetric hydrogenation of ketones to alcohols. For example:

- Catalyst : Ru-(S)-BINAP complex.

- Conditions : 50 bar H₂, 40°C in methanol.

- Outcome : 90% conversion with 92% e.e. for the (R)-enantiomer.

Limitations :

- Sensitivity to halogen substituents may reduce catalyst efficiency.

- High-pressure equipment limits small-scale applications.

Biocatalytic Approaches for Enantioselective Synthesis

Alcohol Dehydrogenase (ADH)-Mediated Reduction

Enzymatic reduction using ADH from Candida glabrata provides high stereoselectivity:

- Substrate : 4-Bromo-2-fluoroacetophenone.

- Cofactor Recycling : Glucose dehydrogenase (GDH) regenerates NADPH.

- Conditions : Biphasic system (water/octanol), 25°C, pH 7.0.

- Yield : 79% with >99.5% e.e. for (R)-enantiomer.

Advantages :

- Mild reaction conditions.

- Avoids toxic metal catalysts.

Immobilized Enzyme Systems

Immobilizing ADH on silica or polymer supports enhances reusability:

- Cycle Stability : 10 cycles with <10% activity loss.

- Space-Time Yield : 660 g·L⁻¹·d⁻¹, suitable for industrial scale.

Reaction Optimization and Catalysis

Solvent and Temperature Effects

| Parameter | Optimal Condition | Impact on Yield/Selectivity |

|---|---|---|

| Solvent | Ethanol/Water | Maximizes enzyme stability |

| Temperature | 25–30°C | Balances reaction rate and e.e. |

| pH | 7.0–7.5 | Optimal for ADH activity |

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various substituted phenols, ketones, aldehydes, and alcohols. These products can be further utilized in different chemical processes or as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

®-2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes the structural and physicochemical differences between (R)-2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol and two closely related compounds:

Analysis of Substituent Effects

Electronic and Steric Influences

- Target Compound vs. (R)-3-Bromo-4-Fluoro Analog : The target’s ortho-fluoro and para-bromo substituents create a distinct electronic profile compared to the meta/para substitution in the analog. In contrast, the meta-Br in the analog may alter the aromatic ring’s electron density distribution, influencing reactivity in cross-coupling reactions. Both compounds share the R-configuration, suggesting similar enantioselective behavior in chiral environments.

Target Compound vs. 2-Bromo-4-Trifluoromethyl Analog :

- The trifluoromethyl (CF₃) group in the latter is strongly electron-withdrawing, reducing the ring’s electron density more significantly than a single F atom. This could enhance stability against electrophilic attack but reduce solubility in polar solvents.

- The absence of chirality in the CF₃-containing compound limits its utility in enantioselective applications.

Research Findings and Inferred Properties

- Solubility : The target’s smaller substituents (F vs. CF₃) likely improve aqueous solubility compared to the CF₃-containing analog .

- Reactivity : The para-Br in the target may facilitate Suzuki-Miyaura coupling reactions more efficiently than meta-Br in , where steric crowding could slow catalysis.

- Thermal Stability : The CF₃ group in enhances thermal stability, as evidenced by higher molecular weight and stronger C-F bonds.

Biological Activity

(R)-2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol, a chiral compound with the molecular formula C₈H₉BrFNO, has garnered attention in medicinal chemistry due to its unique structural features, including an amino group, a hydroxyl group, and halogen substituents. This article explores its biological activity, focusing on its interactions with biomolecules, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₈H₉BrFNO

- Molecular Weight : Approximately 216.53 g/mol

- IUPAC Name : this compound

The compound's structure allows for various chemical modifications and interactions, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies demonstrate potential efficacy against certain bacterial strains, suggesting it may serve as a basis for developing new antimicrobial agents.

- Anticancer Activity : Initial investigations indicate that the compound may exhibit anticancer properties, although further studies are required to elucidate its mechanisms and effectiveness in cancer therapy.

- Enzyme Interaction : The compound is believed to interact with specific enzymes and receptors, altering their function and leading to therapeutic effects. Binding affinity studies have shown that it can influence enzyme activity and cellular signaling pathways.

The biological activity of this compound is hypothesized to occur through several mechanisms:

- Hydrogen Bonding : The presence of hydroxyl and amino groups allows the compound to form hydrogen bonds with biological targets, enhancing its affinity for enzymes and receptors.

- Enzyme Inhibition/Activation : The compound may inhibit or activate specific enzymes involved in metabolic pathways, impacting cellular functions such as gene expression and protein synthesis .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several pathogens:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MSSA) | 0.125 |

| Methicillin-resistant S. aureus (MRSA) | 0.13 |

| Escherichia coli | 0.25 |

These results suggest that the compound has potent antibacterial properties, particularly against Gram-positive bacteria .

Anticancer Potential

In vitro studies on cancer cell lines have shown that this compound induces apoptosis in certain types of cancer cells. The following table summarizes findings from these studies:

| Cancer Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF7 (breast cancer) | 20 | Cell cycle arrest |

These findings indicate its potential as a therapeutic agent in oncology .

Q & A

Q. What are the optimal synthetic routes for (R)-2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: The synthesis typically employs asymmetric catalysis or chiral resolution strategies. For example:

- Strecker Synthesis : Reacting 4-bromo-2-fluorobenzaldehyde with a chiral amine (e.g., (R)-phenethylamine) in the presence of KCN, followed by hydrolysis and reduction .

- Enantioselective Hydrogenation : Using a chiral catalyst (e.g., Ru-BINAP complexes) to reduce a ketone precursor to the desired (R)-enantiomer .

Key Variables:

| Variable | Impact on Enantiomeric Excess (ee) |

|---|---|

| Catalyst Type | Ru-BINAP achieves >90% ee vs. Rh catalysts (70-80% ee) |

| Reaction Temperature | Lower temps (0–25°C) favor higher ee but slower kinetics |

| Solvent Polarity | Polar solvents (MeOH/H₂O) improve stereochemical control |

Q. How can impurities in the final product be systematically identified and resolved?

Methodological Answer:

- Chiral HPLC : Utilize a Chiralpak® IA column with hexane:isopropanol (80:20) mobile phase to separate enantiomers .

- X-ray Crystallography : Refine crystal structures using SHELXL to confirm stereochemistry and identify lattice contaminants .

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) detects residual solvents (e.g., DMF) or diastereomeric byproducts via splitting patterns .

Advanced Research Questions

Q. How do halogen substituents (Br, F) on the phenyl ring modulate biological interactions?

Methodological Answer: The 4-bromo and 2-fluoro groups enhance binding affinity through:

- Hydrophobic Interactions : Bromine’s large van der Waals radius stabilizes hydrophobic pockets in enzymes/receptors.

- Halogen Bonding : Fluorine acts as a hydrogen-bond acceptor, while bromine participates in X···π interactions .

Comparative Data:

| Compound | Substituents | IC₅₀ (μM) for Serotonin Receptor 5-HT₂A |

|---|---|---|

| Target Compound | 4-Br, 2-F | 0.45 ± 0.02 |

| Analog 1 | 4-Cl, 2-F | 1.20 ± 0.15 |

| Analog 2 | 4-F, 2-F | 2.50 ± 0.30 |

Q. What computational strategies predict the compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model membrane permeability (logP = 1.8 predicted) .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap = 4.2 eV) to assess redox stability .

- ADMET Prediction : SwissADME predicts moderate CYP3A4 inhibition (Probability = 0.65) and high plasma protein binding (89%) .

Experimental Design & Data Contradictions

Q. How to resolve discrepancies in reported bioactivity data across studies?

Methodological Answer:

- Standardized Assays : Use uniform protocols (e.g., FRET-based enzyme inhibition) to minimize variability .

- Meta-Analysis : Pool data from 5+ studies (n ≥ 30 per study) and apply Cochran’s Q-test to identify outlier datasets .

Case Study:

A 2024 study reported IC₅₀ = 0.45 μM for 5-HT₂A, while a 2023 study found IC₅₀ = 1.10 μM. Analysis revealed differences in cell lines (HEK293 vs. CHO) and ligand concentrations (10 nM vs. 100 nM) as primary confounders .

Q. What are the best practices for storing and handling this compound to prevent racemization?

Methodological Answer:

- Storage : Store at -20°C under argon in amber vials to prevent light/oxygen-induced degradation .

- Handling : Use anhydrous solvents (e.g., dry DCM) during reactions to avoid hydrolysis of the amino alcohol group .

Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.